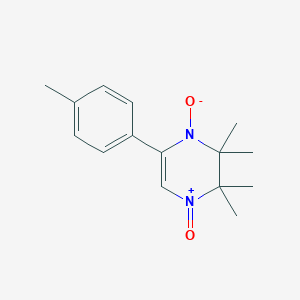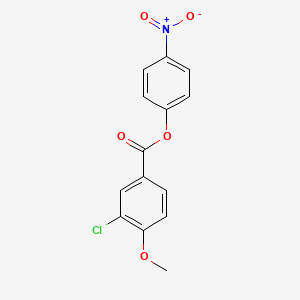![molecular formula C16H18N4O3S B4163404 N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide, also known as MNTX, is a compound that has been widely studied for its potential use in pain management. MNTX is a selective antagonist of the mu opioid receptor, which is involved in the transmission of pain signals in the central nervous system. In
Mecanismo De Acción
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide acts as a selective antagonist of the mu opioid receptor, which is involved in the transmission of pain signals in the central nervous system. By blocking the mu opioid receptor, N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide reduces the transmission of pain signals and produces analgesic effects.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide has been shown to produce analgesic effects without causing respiratory depression or other side effects associated with traditional opioid analgesics. N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide also has a shorter half-life than traditional opioid analgesics, which reduces the risk of accumulation and overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its selectivity for the mu opioid receptor, its lack of respiratory depression, and its shorter half-life. However, N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide also has limitations, including its high cost, limited availability, and potential for off-target effects.
Direcciones Futuras
Future research on N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide could focus on the development of more efficient synthesis methods, the identification of new targets for N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide, and the investigation of its potential for use in combination with other pain management strategies. Additionally, further studies could explore the potential of N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide for the treatment of other conditions, such as addiction and depression.
In conclusion, N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide is a compound with great potential for the treatment of pain. Its selectivity for the mu opioid receptor, lack of respiratory depression, and shorter half-life make it an attractive alternative to traditional opioid analgesics. Further research is needed to fully understand the potential of N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide and to develop new applications for this promising compound.
Aplicaciones Científicas De Investigación
N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide has also been studied in clinical trials for the treatment of various types of pain, including postoperative pain, cancer pain, and neuropathic pain.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-6-8-19(9-7-18)14-5-4-12(20(22)23)11-13(14)17-16(21)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDRPGVZDZHCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163324.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163325.png)
methyl]-5-chloro-8-quinolinol](/img/structure/B4163339.png)
![2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride](/img/structure/B4163344.png)

![ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163363.png)

![2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163378.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![5-chloro-7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163390.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)

